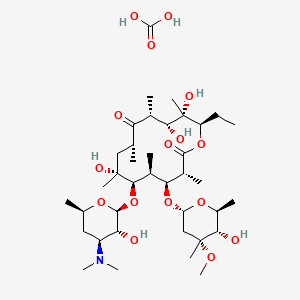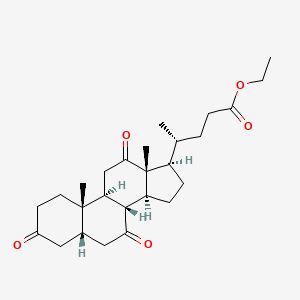![molecular formula C9H13FN3O7P B1616965 [5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 847-22-3](/img/structure/B1616965.png)
[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Descripción general
Descripción
“[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate” is a chemically complex compound with a unique structure. It combines a pyrimidine base , an oxolan ring , and a phosphate group . The presence of the amino and hydroxy groups suggests potential biological relevance.
Molecular Structure Analysis
The molecular structure of “[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate” comprises several key features:
- Pyrimidine Base : The central pyrimidine ring contains both the amino group (NH₂) and the fluorine atom (F).
- Oxolan Ring : The oxolan ring contributes the hydroxy group (OH) and forms a glycosidic linkage.
- Phosphate Group : The phosphate moiety is attached to the oxolan ring, providing a negatively charged group.
Chemical Reactions Analysis
Understanding the reactivity of this compound is crucial. It may participate in hydrolysis reactions , phosphorylation , or nucleophilic substitutions . Investigating its behavior under various conditions would reveal its chemical versatility.
Physical And Chemical Properties Analysis
- Solubility : Is it water-soluble or organic solvent-soluble?
- Melting Point : Determining the melting point aids in characterizing its crystalline form.
- Stability : How stable is it under different pH conditions, temperature, and light exposure?
Aplicaciones Científicas De Investigación
Novel Dinucleotide Analogs Design
Valiyev et al. (2010) explored the synthesis of novel dinucleotide analogs, including compounds with a structural resemblance to [5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate. This research contributes to the development of new strategies for synthesizing dinucleotide analogs, which are crucial in various biological processes and therapeutic applications (Valiyev et al., 2010).
Advanced Glycation End-Products Formation
Nemet et al. (2006) investigated the formation of advanced glycation end-products (AGEs) by methylglyoxal (MG), highlighting the biochemical transformations involving pyrimidine derivatives similar to the structure of interest. This research aids in understanding the role of such compounds in diabetes and neurodegenerative diseases (Nemet et al., 2006).
Development of CNS Disorder Treatments
Li et al. (2016) focused on the development of treatments for cognitive deficits associated with central nervous system disorders, utilizing compounds structurally similar to the query molecule. Their work emphasizes the therapeutic potential of these compounds in addressing cognitive impairments in diseases like schizophrenia and Alzheimer's (Li et al., 2016).
Anti-Inflammatory Properties
Cottam et al. (1993) explored the synthesis and biological evaluation of analogs related to the query compound, focusing on their anti-inflammatory properties. This is pivotal in developing new therapeutics for inflammatory diseases (Cottam et al., 1993).
Thiamin Pyrophosphate Synthesis
Godoi et al. (2006) described the structure of a key enzyme involved in the biosynthesis of thiamin pyrophosphate, an essential coenzyme. The study of compounds like the query molecule aids in understanding the synthesis of critical components like pyrimidines in biological systems (Godoi et al., 2006).
Safety And Hazards
Safety considerations are paramount:
- Toxicity : Assess its toxicity profile, especially if it is intended for pharmaceutical use.
- Handling Precautions : Researchers must follow safety protocols during synthesis and handling.
Direcciones Futuras
- Biological Activity : Investigate its potential as a drug candidate, enzyme inhibitor, or antiviral agent.
- Structural Modifications : Explore derivatives with altered functional groups for improved properties.
- Biochemical Studies : Uncover its biological targets and pathways.
Propiedades
IUPAC Name |
[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN3O7P/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(20-7)3-19-21(16,17)18/h2,5-7,14H,1,3H2,(H2,11,12,15)(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBLKWSMVCXQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)F)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN3O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201005003 | |
| Record name | 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-5-fluoro-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201005003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
CAS RN |
847-22-3 | |
| Record name | NSC521751 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-5-fluoro-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201005003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[Bis(carboxymethyl)amino]glutaric acid](/img/structure/B1616889.png)




![Ethanone, 1-bicyclo[2.2.1]hept-5-en-2-yl-, oxime](/img/structure/B1616896.png)




